4-Chloro-N,N-diisopropyl-3-nitrobenzamide
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Overview
Description
4-Chloro-N,N-diisopropyl-3-nitrobenzamide is an organic compound with the molecular formula C13H17ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, two isopropyl groups attached to the nitrogen atom, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diisopropyl-3-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the diisopropylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position. The subsequent reaction with diisopropylamine can be performed in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-diisopropyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dichloromethane).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: 4-Chloro-N,N-diisopropyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and diisopropylamine.
Scientific Research Applications
4-Chloro-N,N-diisopropyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-diisopropyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The chloro and diisopropyl groups can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
4-Chloro-N,N-diisopropyl-3-nitrobenzamide can be compared with other benzamide derivatives, such as:
4-Chloro-N,N-dimethyl-3-nitrobenzamide: Similar structure but with dimethyl groups instead of diisopropyl groups.
4-Chloro-N,N-diisopropylbenzamide: Lacks the nitro group, affecting its reactivity and applications.
3-Nitro-N,N-diisopropylbenzamide:
Properties
Molecular Formula |
C13H17ClN2O3 |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
4-chloro-3-nitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)15(9(3)4)13(17)10-5-6-11(14)12(7-10)16(18)19/h5-9H,1-4H3 |
InChI Key |
HGKGYXFSDLNRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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